molecular formula C8H14O4 B14446095 Methyl 4,4-dimethoxy-3-methylbut-2-enoate CAS No. 78816-19-0

Methyl 4,4-dimethoxy-3-methylbut-2-enoate

Cat. No.: B14446095
CAS No.: 78816-19-0
M. Wt: 174.19 g/mol
InChI Key: XFJWNTZBOUURFO-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-3-methylbut-2-enoate is an organic compound with the molecular formula C8H14O4. It is an ester derived from 4,4-dimethoxy-3-methylbut-2-enoic acid. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethoxy-3-methylbut-2-enoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to achieve the desired product.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethoxy-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 4,4-dimethoxy-3-methylbut-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxy-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-butenoate
  • Methyl 4,4-dimethoxybutyrate
  • Methyl 3,3-dimethoxypropionate

Uniqueness

Methyl 4,4-dimethoxy-3-methylbut-2-enoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.

Properties

CAS No.

78816-19-0

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 4,4-dimethoxy-3-methylbut-2-enoate

InChI

InChI=1S/C8H14O4/c1-6(5-7(9)10-2)8(11-3)12-4/h5,8H,1-4H3

InChI Key

XFJWNTZBOUURFO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C(OC)OC

Origin of Product

United States

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